Nilotinib hydrochloride monohydrate

Übersicht

Beschreibung

Nilotinib hydrochloride monohydrate is a tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML) that is Philadelphia chromosome positive. It is marketed under the brand name Tasigna and is known for its efficacy in cases where other treatments, such as imatinib, have failed .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nilotinib hydrochloride monohydrate is synthesized through a multi-step process involving the formation of the core structure followed by the introduction of various functional groups. The process typically involves the use of organic solvents and catalysts to facilitate the reactions. The final product is obtained through crystallization and purification steps .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediates, followed by their conversion into the final product through controlled chemical reactions. The product is then subjected to rigorous quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nilotinib Hydrochlorid Monohydrat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich, um seine therapeutischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen: Die Synthese von Nilotinib Hydrochlorid Monohydrat beinhaltet die Verwendung von Reagenzien wie Trifluormethylphenyl-, Pyrimidinyl- und Imidazolylverbindungen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschten chemischen Umwandlungen sicherzustellen .

Wichtige gebildete Produkte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Nilotinib Hydrochlorid Monohydrat selbst, das sich durch seine hohe Reinheit und seine spezifische kristalline Form auszeichnet. Das Produkt wird dann zu Kapseln für die orale Verabreichung verarbeitet .

Wissenschaftliche Forschungsanwendungen

Nilotinib Hydrochlorid Monohydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Entwicklung neuer analytischer Methoden und Qualitätskontrollverfahren verwendet

Biologie: Es wird in biologischen Studien eingesetzt, um seine Auswirkungen auf zelluläre Signalwege und sein Potenzial als Therapeutikum für verschiedene Krebsarten zu untersuchen

Medizin: Nilotinib Hydrochlorid Monohydrat wird ausgiebig auf seine Wirksamkeit bei der Behandlung der chronisch myeloiden Leukämie und anderer Leukämieformen untersucht. .

Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Entwicklung und Herstellung von Krebsmedikamenten eingesetzt

5. Wirkmechanismus

Nilotinib Hydrochlorid Monohydrat entfaltet seine Wirkung, indem es die Tyrosinkinaseaktivität des BCR-ABL-Proteins hemmt, das für die unkontrollierte Proliferation von Leukämiezellen verantwortlich ist. Durch die Bindung an die inaktive Konformation der Kinasedomäne des BCR-ABL-Fusionsproteins verhindert Nilotinib Hydrochlorid Monohydrat die Phosphorylierung von nachgeschalteten Signalmolekülen, wodurch das Zellwachstum gehemmt und die Apoptose induziert wird .

Ähnliche Verbindungen:

- Imatinib

- Dasatinib

- Bosutinib

- Ponatinib

Vergleich: Nilotinib Hydrochlorid Monohydrat ist unter diesen Verbindungen einzigartig aufgrund seiner höheren Spezifität für das BCR-ABL-Protein und seiner Fähigkeit, die Resistenz gegen Imatinib zu überwinden. Es hat auch ein anderes Nebenwirkungsprofil und pharmakokinetische Eigenschaften, was es zu einer wertvollen Option für Patienten macht, die nicht auf andere Behandlungen ansprechen .

Wirkmechanismus

Nilotinib hydrochloride monohydrate exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein, which is responsible for the uncontrolled proliferation of leukemic cells. By binding to the inactive conformation of the kinase domain of the BCR-ABL fusion protein, this compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell growth and inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

- Imatinib

- Dasatinib

- Bosutinib

- Ponatinib

Comparison: Nilotinib hydrochloride monohydrate is unique among these compounds due to its higher specificity for the BCR-ABL protein and its ability to overcome resistance to imatinib. It also has a different side effect profile and pharmacokinetic properties, making it a valuable option for patients who do not respond to other treatments .

Biologische Aktivität

Nilotinib hydrochloride monohydrate, commonly known as Nilotinib, is a potent tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML). This article delves into its biological activity, mechanisms of action, clinical efficacy, and associated side effects, supported by data tables and case studies.

Nilotinib selectively inhibits the BCR-ABL fusion protein, which is responsible for the pathogenesis of CML. It binds to the ATP-binding site of the BCR-ABL kinase, stabilizing its inactive conformation. This action effectively blocks the phosphorylation cascade that leads to cell proliferation and survival in leukemic cells. Additionally, Nilotinib also inhibits other receptor tyrosine kinases such as c-Kit and PDGF receptor (PDGFR) .

In Vitro Activity

Nilotinib has demonstrated significant efficacy against various human cell lines derived from Ph+ CML. In laboratory settings, it inhibited BCR-ABL-mediated proliferation in murine leukemic cell lines with an IC50 ranging from 20 to 60 nM. Importantly, it has shown the ability to overcome resistance associated with 32 out of 33 known BCR-ABL mutations .

In Vivo Activity

In animal models, particularly murine xenograft models, Nilotinib has been effective in reducing tumor size significantly. A notable study indicated that administration of Nilotinib led to a marked reduction in tumor burden in mice implanted with BCR-ABL-positive cells .

Comparative Studies

A phase 3 clinical trial compared Nilotinib with Imatinib as first-line therapy for patients with advanced gastrointestinal stromal tumors (GISTs). The study involved 647 adult patients and found that more progression events occurred in the Nilotinib group compared to Imatinib (48 vs. 28), leading to an early termination of the trial due to higher mortality rates associated with Nilotinib .

Side Effects and Safety Profile

Nilotinib is generally well-tolerated; however, it is associated with several adverse effects typical of chemotherapy agents. Common side effects include:

- Hematological : Neutropenia and thrombocytopenia.

- Gastrointestinal : Nausea, vomiting, and diarrhea.

- Cardiovascular : Hypertension and arrhythmias .

A study investigating the ototoxic effects of Nilotinib on Wistar rats found no significant changes in auditory thresholds after administration, suggesting a favorable safety profile regarding auditory function .

Pharmacokinetics

The pharmacokinetic profile of Nilotinib indicates a strong absorption with bioavailability comparable between different administration methods (e.g., capsules vs. applesauce) . Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 1.31 (90% CI: 1.22-1.41) |

| AUC0-tlast (ng·h/mL) | 1.11 (90% CI: 1.05-1.16) |

| AUC0-inf (ng·h/mL) | 1.08 (90% CI: 1.02-1.15) |

Case Studies

A case report highlighted an elderly male patient with CML who developed recurrent gastric issues while on Nilotinib therapy, emphasizing the need for monitoring gastrointestinal health during treatment .

Eigenschaften

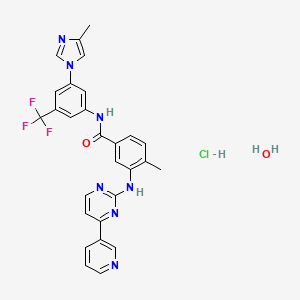

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBPQSYLYYBPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClF3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238967 | |

| Record name | Nilotinib hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923288-90-8 | |

| Record name | Nilotinib hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nilotinib hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILOTINIB HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHU0N1R6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.